molecular formula C12H20Cl2N2O B1388872 2-Morpholino-2-phenylethanamine dihydrochloride CAS No. 31788-94-0

2-Morpholino-2-phenylethanamine dihydrochloride

Cat. No.: B1388872
CAS No.: 31788-94-0
M. Wt: 279.2 g/mol
InChI Key: SREOOJJUNORFGG-UHFFFAOYSA-N
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Description

2-Morpholino-2-phenylethanamine dihydrochloride is a chemical compound known for its role as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-2-phenylethanamine dihydrochloride typically involves the reaction of morpholine with phenylethylamine under controlled conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, a common method involves the use of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction .

Industrial Production Methods

Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by further chemical modifications to introduce the morpholine and phenylethylamine moieties .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-2-phenylethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-Morpholino-2-phenylethanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in treating neurological and psychiatric disorders, such as anxiety and depression.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by selectively antagonizing the metabotropic glutamate receptor subtype 5 (mGluR5). This inhibition modulates glutamatergic neurotransmission, which is involved in various neurological processes. The molecular targets include the mGluR5 receptors, and the pathways involved are primarily related to glutamate signaling.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: An organic chemical compound with both amine and ether functional groups.

    Phenylethylamine: A naturally occurring monoamine alkaloid and trace amine.

Uniqueness

2-Morpholino-2-phenylethanamine dihydrochloride is unique due to its selective antagonism of the mGluR5 receptor, which distinguishes it from other compounds that may not have this specific receptor affinity. This selectivity makes it particularly valuable in research focused on neurological and psychiatric disorders.

Properties

IUPAC Name

2-morpholin-4-yl-2-phenylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14;;/h1-5,12H,6-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREOOJJUNORFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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